molecular formula C17H23ClN2O3 B247955 Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate

Katalognummer: B247955
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: WNESZXKWXXPKIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxylic acid ester group, and a chlorinated phenylcarbamoyl moiety.

Vorbereitungsmethoden

The synthesis of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorinated phenylcarbamoyl group, and the esterification of the carboxylic acid. Common synthetic routes may involve the use of reagents such as piperidine, 4-chlorophenyl isocyanate, and ethyl chloroformate under controlled reaction conditions. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate include other piperidine derivatives and chlorinated phenylcarbamoyl compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

References

Eigenschaften

Molekularformel

C17H23ClN2O3

Molekulargewicht

338.8 g/mol

IUPAC-Name

ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-4-3-10-20(12-13)11-9-16(21)19-15-7-5-14(18)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,19,21)

InChI-Schlüssel

WNESZXKWXXPKIR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.